molecular formula C10H10N2O B2474845 5-methyl-1H-indole-2-carboxamide CAS No. 893730-03-5

5-methyl-1H-indole-2-carboxamide

Cat. No.: B2474845
CAS No.: 893730-03-5
M. Wt: 174.203
InChI Key: LZIXRUNVHDTCCB-UHFFFAOYSA-N
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Description

5-methyl-1H-indole-2-carboxamide is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The addition of a carboxamide group at the 2-position and a methyl group at the 5-position of the indole ring enhances its chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-1H-indole-2-carboxamide typically involves the reaction of 5-methylindole with a carboxylic acid derivative. One common method is the reaction of 5-methylindole with an activated carboxylic acid, such as an acyl chloride or anhydride, in the presence of a base like triethylamine . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene at room temperature or under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable .

Chemical Reactions Analysis

Oxidation Reactions

The indole ring and carboxamide group undergo oxidation under controlled conditions:

  • Indole ring oxidation : Treatment with hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) produces N-oxide derivatives .

  • Carboxamide oxidation : Strong oxidizing agents like potassium permanganate convert the carboxamide to a carboxylic acid group .

Key Conditions :

ReagentProductApplication
H₂O₂/m-CPBAN-oxidized indole derivativesBioactive intermediate synthesis
KMnO₄ (acidic)5-methyl-1H-indole-2-carboxylic acidPrecursor for esterification

Reduction Reactions

The carboxamide moiety is selectively reduced while preserving the indole scaffold:

  • LiAlH₄-mediated reduction : Converts the carboxamide to a primary amine (-CH₂NH₂).

  • Catalytic hydrogenation : Using Pd/C or Raney Ni under H₂ atmosphere reduces the indole ring to indoline derivatives .

Notable Example :

"Reduction of 5-methyl-1H-indole-2-carboxamide with LiAlH₄ in THF yields 2-(aminomethyl)-5-methylindole, a key intermediate for neurotransmitter analogs" .

Electrophilic Substitution

The indole ring undergoes regioselective substitution at the C3 position:

  • Halogenation : Br₂ in acetic acid introduces bromine at C3 .

  • Nitration : HNO₃/H₂SO₄ mixture produces 3-nitro derivatives .

  • Friedel-Crafts acylation : AlCl₃-catalyzed reactions with acyl chlorides yield 3-acylindoles .

Regioselectivity Data :

Reaction TypePositionYield (%)
BrominationC382–88
NitrationC375
AcylationC368–72

Coupling Reactions

The carboxamide group facilitates diverse cross-coupling applications:

  • Amide bond formation : EDCI/HOBt-mediated coupling with amines produces structurally diverse carboxamides (e.g., adamantane-linked analogs) .

  • Suzuki-Miyaura coupling : Pd-catalyzed reactions with arylboronic acids enable C2 functionalization .

Synthetic Protocol :

python
# Example: Synthesis of N-(adamantyl)-5-methylindole-2-carboxamide[2] 1. Activate 5-methylindole-2-carboxylic acid with EDCI/HOBt 2. Add 1-adamantanamine in DMF 3. Stir at 25°C for 12 hr 4. Purify by silica chromatography (Yield: 74%)

Ring Modification Reactions

The indole nitrogen participates in alkylation and cyclization:

  • N-Methylation : Dimethyl carbonate in DMF selectively methylates the indole nitrogen .

  • Cyclocondensation : With α,β-unsaturated aldehydes, forms pyrrolo[1,2-a]indole scaffolds .

Industrial Application :

Microwave-assisted N-alkylation reduces reaction time from 8 hr to 20 min while maintaining >90% yield.

Stability and Degradation

  • Thermal decomposition : Degrades above 250°C, releasing CO and NH₃.

  • Photolysis : UV exposure (254 nm) induces ring-opening via [4π] electrocyclic reactions .

This comprehensive analysis demonstrates this compound’s versatility as a synthetic building block. Its well-characterized reactivity profile enables rational design of novel indole derivatives for pharmaceutical and materials science applications .

Mechanism of Action

The mechanism of action of 5-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds with enzymes and proteins, inhibiting their activity. This inhibition can lead to various biological effects, such as antiviral or anticancer activities . The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    5-methyl-1H-indole-3-carboxamide: Similar structure but with the carboxamide group at the 3-position.

    5-methyl-1H-indole-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide group.

    1H-indole-2-carboxamide: Lacks the methyl group at the 5-position.

Uniqueness

5-methyl-1H-indole-2-carboxamide is unique due to the presence of both the methyl group at the 5-position and the carboxamide group at the 2-position. This specific substitution pattern enhances its chemical reactivity and biological activity compared to other indole derivatives .

Biological Activity

5-Methyl-1H-indole-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

This compound is synthesized through the reaction of 5-methylindole with an activated carboxylic acid derivative, commonly using acyl chlorides or anhydrides in the presence of a base like triethylamine. This method allows for the efficient production of this compound in a laboratory setting .

The biological activity of this compound primarily involves its interaction with various enzymes and proteins through hydrogen bonding. This interaction can lead to the inhibition of specific enzymatic activities, thereby affecting various biochemical pathways .

Target Enzymes and Pathways

  • MmpL3 Inhibition : One notable target is MmpL3, a transporter involved in mycolic acid biosynthesis in Mycobacterium tuberculosis. Inhibition of MmpL3 disrupts the translocation of mycolic acids, crucial for bacterial cell wall integrity .
  • ASK1 Kinase : The compound has also been studied as an inhibitor of apoptosis signal-regulating kinase 1 (ASK1), which plays a role in inflammatory responses and is implicated in ulcerative colitis. Inhibiting ASK1 can reduce inflammation and improve disease outcomes .

Biological Activities

The compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Various studies have demonstrated that indole derivatives, including this compound, possess antimicrobial properties against several pathogens .
  • Anticancer Properties : Research indicates that this compound may inhibit cancer cell proliferation. For example, it has shown cytotoxic effects against KNS42 glioma cells with an IC50 value indicating significant potency .
  • Hypolipidemic Effects : In animal models, derivatives of indole-2-carboxamide have been shown to lower plasma cholesterol levels and increase high-density lipoprotein (HDL) cholesterol, suggesting potential for treating hyperlipidemia .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against various bacterial strains
AnticancerInduces cytotoxicity in glioma cells (IC50 = 6.20 μM)
HypolipidemicReduces total cholesterol and increases HDL levels in hyperlipidemic rats
ASK1 InhibitionReduces inflammation in ulcerative colitis models

Detailed Research Findings

  • Antimicrobial Studies : A study reported that this compound derivatives exhibited significant antimicrobial activity with minimum inhibitory concentrations (MIC) ranging from 2.80 to 6.20 μM against various pathogens .
  • Cytotoxicity Assays : In vitro assays revealed that specific derivatives could inhibit the proliferation of cancer cells effectively, showcasing their potential as anticancer agents .
  • Lipid-Lowering Effects : Research involving Triton WR-1339-induced hyperlipidemic rats demonstrated that certain derivatives significantly lowered plasma cholesterol levels and improved lipid profiles after treatment .

Properties

IUPAC Name

5-methyl-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-6-2-3-8-7(4-6)5-9(12-8)10(11)13/h2-5,12H,1H3,(H2,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZIXRUNVHDTCCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 0.5 g of 5-methylindole-2-carboxylic acid, 0.25 mL of thionyl chloride, 5 mL of chloroform and small drop of DMF was refluxed for 2 hs. The reaction mixture was cooled to RT, poured into a mixture of 5 g of ice and 5 mL of 25% ammonia solution, and then stirred for 2 hs. The precipitated product was filtered off, washed with water and dried to yield 350 mg of 5-methylindole-2-carboxamide. 1H NMR (600 MHz, DMSO-d6): δ 11.37 (s, 1H), 7.89 (br, 1H), 7.36 (s, 1H), 7.30 (d, 1H, J=8.4 Hz), 7.28 (br, 1H), 7.02 (s, 1H), 6.99, (d, 1H, J=8.4 Hz), 2.36 (s, 3H). 13C NMR (150 MHz, CDCl3): δC 160.95, 132.95, 129.77, 126.15, 125.44, 123.10, 118.77, 110.02, 100.65, 19.20.
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0.5 g
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0.25 mL
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5 mL
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5 mL
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